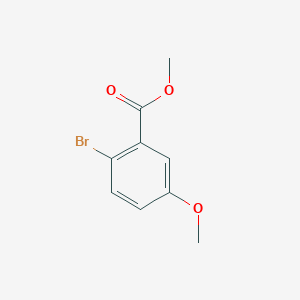

Methyl 2-bromo-5-methoxybenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-12-6-3-4-8(10)7(5-6)9(11)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTQLDFCPNVQNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380271 | |

| Record name | Methyl 2-bromo-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35450-36-3 | |

| Record name | Methyl 2-bromo-5-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35450-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-bromo-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-bromo-5-methoxy-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 2-bromo-5-methoxybenzoate synthesis from 2-bromo-5-methoxybenzoic acid

An In-depth Technical Guide to the Synthesis of Methyl 2-bromo-5-methoxybenzoate from 2-bromo-5-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of this compound from its corresponding carboxylic acid, 2-bromo-5-methoxybenzoic acid. The primary method detailed is the Fischer-Speier esterification, a cornerstone of organic synthesis renowned for its utility in converting carboxylic acids to esters. This process is of significant interest to professionals in drug development and medicinal chemistry, as halogenated and methoxy-substituted benzoates are common structural motifs in pharmacologically active molecules.

Reaction Principle: Fischer-Speier Esterification

The conversion of 2-bromo-5-methoxybenzoic acid to its methyl ester is typically achieved through Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol (methanol) is used, and/or the water formed during the reaction is removed.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the Fischer esterification of 2-bromo-5-methoxybenzoic acid with methanol. Please note that yields can vary depending on the reaction scale, purity of reagents, and the efficiency of the work-up and purification procedures.

| Parameter | Value |

| Starting Material | 2-bromo-5-methoxybenzoic acid |

| Reagent | Anhydrous Methanol |

| Catalyst | Concentrated Sulfuric Acid |

| Molar Ratio (Acid:Methanol) | 1 : ~40 |

| Catalyst Loading | ~0.1-0.2 equivalents |

| Reaction Temperature | Reflux (~65 °C) |

| Reaction Time | 4 - 8 hours |

| Typical Yield | 85% - 95% |

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Fischer esterification of structurally similar substituted benzoic acids.

Materials and Equipment:

-

2-bromo-5-methoxybenzoic acid

-

Anhydrous methanol (CH₃OH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (optional)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-bromo-5-methoxybenzoic acid (1.0 equivalent). To this, add a large excess of anhydrous methanol (approximately 20-40 equivalents), which will also serve as the solvent.

-

Catalyst Addition: While stirring the mixture, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents).

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65 °C for methanol) using a heating mantle or an oil bath. Maintain the reflux for 4 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal and Extraction: Concentrate the reaction mixture under reduced pressure to remove the excess methanol. Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Care should be taken as carbon dioxide evolution may occur. Subsequently, wash the organic layer with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound via Fischer esterification.

Caption: Workflow for the Fischer Esterification of 2-bromo-5-methoxybenzoic acid.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-bromo-5-methoxybenzoate

This technical guide provides a comprehensive overview of the core physicochemical properties, spectral data, and experimental protocols for this compound (CAS No: 35450-36-3). This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents.

Core Physicochemical Properties

This compound is a clear, colorless to light yellow or orange liquid at room temperature.[1] It is not miscible in water and should be stored in a dry, sealed container at room temperature.[1][2]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉BrO₃ | [3] |

| Molecular Weight | 245.07 g/mol | [3] |

| CAS Number | 35450-36-3 | [1][2][3] |

| Boiling Point | 271 °C | [1][2][3] |

| 291.9 ± 20.0 °C at 760 mmHg | ||

| Density | 1.520 g/mL at 25 °C | [1][2][3] |

| 1.5 ± 0.1 g/cm³ | ||

| Refractive Index | n20/D 1.563 | [1][2][3] |

| Flash Point | >230 °F (>110 °C) | [1][2][3] |

| Water Solubility | Not miscible | [1][2] |

| Appearance | Clear, colorless to light yellow/orange liquid | [1] |

| BRN Number | 2641378 | [2] |

Spectroscopic and Chromatographic Data

Spectroscopic and chromatographic data are crucial for the identification and quality control of this compound.

Table 2: Spectroscopic and Chromatographic Data

| Technique | Data | Source(s) |

| ¹H NMR (300 MHz, CDCl₃) | δH 7.53 (1H, d, J=8.8 Hz, 3-H), 7.32 (1H, d, J=3.0 Hz, 6-H), 6.89 (1H, dd, J=3.0, 8.8 Hz, 4-H), 3.94 (3H, s, ArOCH₃), 3.82 (3H, s, CO₂CH₃) | [1] |

| Infrared (IR) (Thin-film) | 2951, 1732 (C=O), 1592, 1472, 1433, 1289, 1250, 1227, 1099, 1017, 975, 823, 792 cm⁻¹ | [1] |

| Thin-Layer Chromatography (TLC) | Rf = 0.58 (Unfolding reagent: hexane-ethyl acetate, 5:1) | [1] |

Experimental Protocols

Synthesis via Fischer Esterification

This compound can be synthesized from 2-bromo-5-methoxybenzoic acid through Fischer esterification.[1]

Reactants and Reagents:

-

2-bromo-5-methoxybenzoic acid (5.0 g, 21.6 mmol)

-

Methanol (80 mL)

-

Concentrated hydrochloric acid (2 mL)

Procedure:

-

A solution of 2-bromo-5-methoxybenzoic acid in methanol is prepared in a suitable reaction vessel.

-

Concentrated hydrochloric acid is slowly added to the stirred solution.[1]

-

The reaction mixture is heated to reflux and stirred continuously for 18 hours.[1]

-

Upon completion, the solution is cooled to room temperature.[1]

-

The solvent is then evaporated under reduced pressure.[1]

Caption: Synthesis of this compound.

Purification and Work-up

The crude product from the synthesis is purified through a liquid-liquid extraction and washing process.[1]

Materials:

-

Water (100 mL)

-

Ethyl acetate (2 x 100 mL)

-

Saturated aqueous sodium bicarbonate

-

Anhydrous magnesium sulfate

Procedure:

-

Water is added to the residue, and the mixture is extracted with ethyl acetate.[1] This is repeated.

-

The organic phases are combined.[1]

-

The combined organic layer is washed with saturated aqueous sodium bicarbonate to neutralize any remaining acid.[1]

-

The organic layer is then dried over anhydrous magnesium sulfate.[1]

-

The mixture is filtered to remove the drying agent.

-

The solvent is concentrated to yield the final product, which presents as a light brown oil.[1] A yield of 85% has been reported for this procedure.[1]

Caption: Purification and work-up procedure.

Applications in Synthesis

This compound is a key building block in organic synthesis. The presence of the bromine atom on the aromatic ring facilitates various coupling reactions, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceutical compounds.[4] It is used in the synthesis of urolithin derivatives and substituted aminobenzacridines.[5]

References

In-Depth Technical Guide: ¹H and ¹³C NMR Spectral Data of Methyl 2-bromo-5-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2-bromo-5-methoxybenzoate. This document includes tabulated spectral data, detailed experimental protocols for data acquisition, and a structural diagram with atom numbering for clear correlation of spectral signals.

Data Presentation

The ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. The data was acquired in deuterated chloroform (CDCl₃) and referenced to tetramethylsilane (TMS).

¹H NMR Spectral Data

The ¹H NMR spectrum was recorded on a 300 MHz spectrometer.[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.53 | Doublet (d) | 8.8 | 1H | H-3 |

| 7.32 | Doublet (d) | 3.0 | 1H | H-6 |

| 6.89 | Doublet of doublets (dd) | 3.0, 8.8 | 1H | H-4 |

| 3.94 | Singlet (s) | - | 3H | Ar-OCH₃ |

| 3.82 | Singlet (s) | - | 3H | CO₂CH₃ |

¹³C NMR Spectral Data

Due to the absence of a publicly available, experimentally verified ¹³C NMR spectrum with explicit peak assignments for this compound, the following data is predicted based on established chemical shift increments and analysis of structurally similar compounds.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| 165.5 | C=O |

| 159.0 | C-5 |

| 135.0 | C-3 |

| 125.0 | C-1 |

| 119.5 | C-6 |

| 115.0 | C-4 |

| 113.0 | C-2 |

| 56.0 | Ar-OCH₃ |

| 52.5 | CO₂CH₃ |

Experimental Protocols

The following is a general experimental protocol for the acquisition of NMR spectra, based on standard laboratory practices.[2]

Sample Preparation

Approximately 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

NMR Data Acquisition

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 200 MHz and 50 MHz, respectively, for the corresponding nuclei.[2] Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of CDCl₃ (δ 7.26 for ¹H and δ 77.0 for ¹³C) or TMS (δ 0.00 for both ¹H and ¹³C).[2] Data processing is performed using standard NMR software. For ¹H NMR, the multiplicity of each signal is indicated as singlet (s), doublet (d), triplet (t), multiplet (m), or doublet of doublets (dd), and coupling constants (J) are given in Hertz (Hz).[2] ¹³C NMR spectra are typically recorded with complete proton decoupling.

Visualization

The following diagram illustrates the chemical structure of this compound with the IUPAC numbering system used for the assignment of the NMR signals.

Caption: Chemical structure of this compound.

References

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of Methyl 2-bromo-5-methoxybenzoate

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, an experimental crystal structure for Methyl 2-bromo-5-methoxybenzoate has not been reported. Consequently, this guide provides predicted molecular geometry data based on a closely related analogue and outlines a general, comprehensive experimental protocol for the determination of a small molecule's crystal structure via single-crystal X-ray diffraction.

Introduction

This compound is a halogenated aromatic ester with significant applications as a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules. A thorough understanding of its three-dimensional structure is crucial for predicting its reactivity, intermolecular interactions, and for the rational design of novel compounds. This guide provides an overview of its molecular geometry and a detailed protocol for its potential crystallographic analysis.

Molecular Geometry

In the absence of experimental crystallographic data for this compound, we present predicted data for key geometric parameters. These predictions are based on the experimentally determined crystal structure of a closely related compound, Methyl 2-bromo-5-(bromomethyl)benzoate. The substitution of a bromomethyl group for a methoxy group is expected to have a minor impact on the core benzoate structure.

Table 1: Predicted Bond Lengths for this compound

| Atom 1 | Atom 2 | Predicted Bond Length (Å) |

| C(ar) | Br | ~1.89 |

| C(ar) | C(ar) | ~1.39 - 1.40 |

| C(ar) | C(ester) | ~1.49 |

| C(ester) | =O | ~1.20 |

| C(ester) | -O(Me) | ~1.33 |

| C(ar) | -O(Me) | ~1.36 |

| O | -C(Me) | ~1.43 |

Data is approximated from a related brominated benzoate compound.[1]

Table 2: Predicted Bond Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Predicted Bond Angle (°) |

| C(ar) | C(ar) | Br | ~120 |

| C(ar) | C(ar) | C(ester) | ~120 |

| O(Me) | C(ester) | =O | ~125 |

| O(Me) | C(ester) | C(ar) | ~115 |

| C(ar) | O | C(Me) | ~118 |

Data is approximated from a related brominated benzoate compound.

Table 3: Predicted Dihedral Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Dihedral Angle (°) |

| C(ar) | C(ar) | C(ester) | =O | ~5 - 40 |

The dihedral angle between the aromatic ring and the ester group can vary depending on crystal packing forces.[1]

General Experimental Protocol for Single-Crystal X-ray Diffraction

This section outlines a standard procedure for determining the crystal structure of a small organic molecule like this compound.

3.1. Crystal Growth

High-quality single crystals are paramount for successful X-ray diffraction analysis.[2] For a compound like this compound, which is a solid at room temperature, several crystallization techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly in a loosely capped vial.

-

Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

3.2. Crystal Selection and Mounting

-

A suitable crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible defects is selected under a microscope.

-

The selected crystal is carefully mounted on a goniometer head, often using a cryoprotectant oil to prevent degradation from the X-ray beam and to facilitate flash-cooling.

3.3. Data Collection

-

The mounted crystal is placed on a single-crystal X-ray diffractometer.

-

The crystal is flash-cooled to a low temperature (typically 100 K) to minimize thermal vibrations and radiation damage.

-

The diffractometer, equipped with an X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector, rotates the crystal through a series of angles.

-

As the crystal rotates, the X-ray beam is diffracted by the crystal lattice, and the diffraction pattern is recorded by the detector. A complete dataset consists of thousands of reflection intensities at different crystal orientations.

3.4. Structure Solution and Refinement

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

-

Space Group Determination: The symmetry of the diffraction pattern and systematic absences of certain reflections are used to identify the space group.

-

Structure Solution: The phases of the structure factors are determined using direct methods or Patterson methods, which leads to an initial electron density map and a preliminary model of the molecule.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors. The quality of the refinement is monitored by the R-factor, which should be as low as possible for a good structure.

-

Structure Validation: The final structure is validated using software tools to check for geometric consistency and to identify any potential errors. The crystallographic data is then typically deposited in a public database like the Cambridge Structural Database (CSD).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule.

Caption: A generalized workflow for the determination of a small molecule's crystal structure.

Conclusion

While an experimentally determined crystal structure for this compound is not currently available in the public domain, this guide provides valuable predicted data on its molecular geometry and a comprehensive, generalized protocol for its crystallographic analysis. The provided workflow and experimental details serve as a robust starting point for researchers aiming to elucidate the solid-state structure of this and other related small molecules, which is a critical step in understanding their chemical behavior and potential applications in drug development and materials science.

References

A Comprehensive Technical Guide to Methyl 2-bromo-5-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 2-bromo-5-methoxybenzoate, a key intermediate in organic synthesis. This document outlines its chemical identity, physical and spectral properties, a detailed synthesis protocol, and its applications in synthetic chemistry, with a focus on its role in the development of complex molecules.

Chemical Identity and Properties

This compound is a substituted aromatic ester widely utilized as a building block in the synthesis of pharmaceuticals and other fine chemicals.

Nomenclature:

-

IUPAC Name: this compound

-

Synonyms: 2-Bromo-5-methoxybenzoic Acid Methyl Ester, Methyl 6-Bromo-m-anisate, 6-Bromo-m-anisic Acid Methyl Ester[4]

Physicochemical Properties:

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₃ | [5] |

| Molecular Weight | 245.07 g/mol | [1][2][5] |

| Appearance | Colorless to light yellow/orange clear liquid | |

| Density | 1.520 g/mL at 25 °C | [1][5] |

| Boiling Point | 271 °C | [1][5] |

| Flash Point | >110 °C (>230 °F) - closed cup | [1][5] |

| Refractive Index | n20/D 1.563 | [1][5] |

| Solubility | Not miscible in water | [2] |

Spectral Data:

Spectral analysis is crucial for the verification of the structure and purity of this compound.

| Spectrum Type | Data | Source |

| ¹H NMR (300 MHz, CDCl₃) | δH 7.53 (1H, d, J=8.8 Hz, 3-H), 7.32 (1H, d, J=3.0 Hz, 6-H), 6.89 (1H, dd, J=3.0, 8.8 Hz, 4-H), 3.94 (3H, s, ArOCH₃), 3.82 (3H, s, CO₂CH₃) | [2] |

| Infrared (IR, thin-film) | 2951, 1732 (C=O), 1592, 1472, 1433, 1289, 1250, 1227, 1099, 1017, 975, 823, 792 cm⁻¹ | [2] |

Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound via the esterification of 2-bromo-5-methoxybenzoic acid.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: To a stirred solution of 2-bromo-5-methoxybenzoic acid (5.0 g, 21.6 mmol) in methanol (80 mL), slowly add concentrated hydrochloric acid (2 mL).[2]

-

Reaction: The reaction mixture is heated to reflux and stirred continuously for 18 hours.[2]

-

Cooling and Solvent Removal: Upon completion of the reaction, the solution is cooled to room temperature. The solvent is then evaporated under reduced pressure.[2]

-

Extraction: Water (100 mL) is added to the residue, and the product is extracted with ethyl acetate (2 x 100 mL).[2]

-

Washing: The combined organic phases are washed with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid.[2]

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield this compound as a light brown oil (4.50 g, 85% yield).[2]

Applications in Organic Synthesis

This compound is a versatile intermediate, primarily due to the presence of a bromine atom on the aromatic ring, which makes it an excellent substrate for various cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, enabling the construction of complex molecular architectures.

Cross-Coupling Reactions:

The bromine atom serves as a reactive handle for numerous transition-metal-catalyzed cross-coupling reactions, including:

-

Suzuki Coupling

-

Heck Coupling

-

Sonogashira Coupling

-

Buchwald-Hartwig Amination

These reactions allow for the introduction of a wide range of substituents at the 2-position of the benzoate ring, making this compound a valuable precursor for the synthesis of novel drug candidates and functional materials.

Below is a generalized workflow for a Suzuki cross-coupling reaction using this compound.

Safety and Handling

This compound is classified as acutely toxic if swallowed. It is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

GHS Hazard Information:

-

Pictogram: GHS06 (Skull and Crossbones)[1]

-

Signal Word: Danger[1]

-

Hazard Statement: H301 (Toxic if swallowed)[1]

-

Precautionary Statements: P264, P270, P301 + P310, P405, P501[1]

Always consult the Safety Data Sheet (SDS) before handling this chemical. Recommended PPE includes eye shields, face shields, and gloves.[1] The precursor, 2-bromo-5-methoxybenzoic acid, is known to cause skin and eye irritation and may cause respiratory irritation.[6] Similar precautions should be taken with the methyl ester.

References

An In-depth Technical Guide to the General Reactivity and Stability of Methyl 2-bromo-5-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-bromo-5-methoxybenzoate (CAS No. 35450-36-3) is a versatile synthetic intermediate of significant interest in the pharmaceutical and fine chemical industries. Its trifunctional nature, possessing an aryl bromide, a methyl ester, and a methoxy group, allows for a diverse range of chemical transformations, making it a valuable building block for complex molecular architectures. This technical guide provides a comprehensive overview of the general reactivity and stability of this compound, with a focus on its participation in key cross-coupling reactions and its stability under various conditions. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to support its application in research and development.

Chemical and Physical Properties

This compound is a colorless to light yellow or light orange clear liquid at room temperature.[1][2] Proper storage in a dry, sealed container at room temperature is recommended to maintain its stability.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉BrO₃ | [1] |

| Molecular Weight | 245.07 g/mol | |

| CAS Number | 35450-36-3 | |

| Appearance | Colorless to light yellow/orange clear liquid | [1][2] |

| Boiling Point | 271 °C | |

| Density | 1.520 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.563 | |

| Flash Point | >110 °C (>230 °F) - closed cup | |

| Storage | Sealed in dry, Room Temperature | [1] |

General Reactivity

The reactivity of this compound is primarily dictated by its three functional groups: the aryl bromide, the methyl ester, and the methoxy group. The bromine atom on the aromatic ring is the most reactive site for many synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. The electron-donating methoxy group and the electron-withdrawing methyl ester group influence the reactivity of the aromatic ring.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.[3]

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound. This compound can be readily coupled with various arylboronic acids to generate biaryl structures, which are common motifs in pharmaceuticals.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Aryl Bromide Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |

| 2-bromo-6-methyl-1H-benzo[d]imidazole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (10) | Cs₂CO₃ | Dioxane/H₂O | 100 | 15-20 | ~85-95 | [4] |

| 2-bromo-5-methylpyridin-4-amine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 90 | 12-16 | Not Specified | [5] |

| Methyl 5-bromobenzofuran-2-carboxylate | 4-chlorophenylboronic acid | Quinoline-based Pd(II)-complex (0.1) | - | Cs₂CO₃ | Toluene | MW | 0.42 | 96 | [6] |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide (General Procedure)

-

To an oven-dried reaction vessel, add the aryl bromide (e.g., this compound, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv.).

-

The vessel is sealed and purged with an inert gas (Argon or Nitrogen).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%) and, if required, a ligand (e.g., SPhos, XPhos, 1-10 mol%).

-

Add the anhydrous solvent (e.g., Toluene, Dioxane, THF) via syringe.

-

Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (2-24 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water or saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[3]

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine. This reaction is of great importance in medicinal chemistry for the synthesis of arylamines. This compound can be efficiently aminated with a variety of amines.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Aryl Halide Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |

| 2-Amino-5-bromo-4-methylpyridine | Arylamine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | Not Specified | Not Specified | [7] |

| Aryl bromide | N-Methylbenzo[d]dioxol-5-amine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | Not Specified | [8] |

| 5-Bromo-2-chloro-4-methoxypyrimidine | Amine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | Not Specified | [9] |

Detailed Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide (General Procedure)

-

To an oven-dried Schlenk flask or sealed tube, add the palladium precursor (1-5 mol%), the phosphine ligand (1.5-10 mol%), and the base (1.4-2.0 equivalents).

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous solvent (e.g., toluene) via syringe.

-

Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

-

Add the aryl bromide (e.g., this compound, 1.0 equivalent) and the amine (1.2-1.5 equivalents) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted product.[10]

The Sonogashira coupling is a cross-coupling reaction used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is valuable for the synthesis of substituted alkynes.

Table 4: Representative Conditions for Sonogashira Coupling of Aryl Bromides

| Aryl Bromide Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |

| 1-Bromo-4-(methoxymethoxy)benzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (6) | Triethylamine | Toluene | RT | 12 | Not Specified | [11] |

| 1-bromo-2-(methoxymethoxy)benzene | Trimethylsilylacetylene | Pd(OAc)₂ (2) | - | Diisopropylamine | THF | 60 | 16 | Not Specified | [11] |

| Aryl Iodide | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ (cat.) | CuI (cat.) | Triethylamine | - | RT | 1.5 | Not Specified | [12] |

Detailed Experimental Protocol: Sonogashira Coupling of an Aryl Bromide (General Procedure)

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (e.g., this compound, 1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride, 0.03 mmol, 3 mol%), and the copper(I) iodide co-catalyst (0.06 mmol, 6 mol%).

-

Add an anhydrous solvent (e.g., toluene, 5 mL) and a suitable base (e.g., freshly distilled triethylamine, 2.0 mmol, 2.0 equiv).

-

Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours or heat as required.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

-

Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[11]

Reactivity of the Ester and Methoxy Groups

The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid under acidic or basic conditions. The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or BBr₃).

Stability

The stability of this compound is an important consideration for its storage and handling.

-

Hydrolytic Stability : The methyl ester functionality is susceptible to hydrolysis, particularly under basic conditions, to yield 2-bromo-5-methoxybenzoic acid and methanol. The rate of hydrolysis is expected to be influenced by pH and temperature.

-

Chemical Compatibility : It should be stored away from strong oxidizing agents and strong bases to prevent unwanted reactions.[13]

Application in Synthesis: Urolithin M6

This compound is a key starting material in the synthesis of Urolithin M6, a natural metabolite with potential applications as a lactate dehydrogenase A (LDH-A) inhibitor.[4][14] The synthesis involves a key Suzuki coupling step.

Caption: Synthetic pathway to Urolithin M6 from this compound.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity, dominated by the aryl bromide moiety, allows for its effective participation in a range of palladium-catalyzed cross-coupling reactions, providing access to a wide array of complex molecules with significant potential in drug discovery and materials science. Understanding its reactivity profile and stability is crucial for its efficient and safe utilization in the laboratory and in industrial processes. The detailed protocols and data presented in this guide are intended to facilitate the application of this important intermediate in the advancement of chemical synthesis.

References

- 1. This compound | CAS#:35450-36-3 | Chemsrc [chemsrc.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis of natural urolithin M6, a galloflavin mimetic, as a potential inhibitor of lactate dehydrogenase A - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Solubility Profile of Methyl 2-bromo-5-methoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 2-bromo-5-methoxybenzoate, a key intermediate in pharmaceutical synthesis. Due to a lack of extensive publicly available quantitative solubility data, this document focuses on providing a framework for its determination. It outlines detailed experimental protocols for assessing solubility in common organic solvents and presents a template for the systematic recording of such data. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in their work.

Physicochemical Properties

This compound is a derivative of benzoic acid. Its structure, containing both a polar ester group and a methoxy group, alongside a nonpolar brominated aromatic ring, suggests a nuanced solubility profile. It is a light brown oil at room temperature.[1]

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrO₃ | |

| Molecular Weight | 245.07 g/mol | |

| Boiling Point | 271 °C | |

| Density | 1.520 g/mL at 25 °C | |

| Water Solubility | Not miscible | [1] |

Quantitative Solubility Data

To facilitate systematic investigation and data comparison, the following table is provided as a template for researchers to record experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of this compound

| Solvent Category | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Alcohols | Methanol | |||

| Ethanol | ||||

| Isopropanol | ||||

| Ketones | Acetone | |||

| Methyl Ethyl Ketone | ||||

| Esters | Ethyl Acetate | |||

| Isopropyl Acetate | ||||

| Ethers | Diethyl Ether | |||

| Tetrahydrofuran (THF) | ||||

| Halogenated | Dichloromethane | |||

| Hydrocarbons | Chloroform | |||

| Aromatic | Toluene | |||

| Hydrocarbons | Xylene | |||

| Amides | Dimethylformamide (DMF) | |||

| Dimethylacetamide (DMAc) | ||||

| Other | Acetonitrile | |||

| Hexane |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in various organic solvents.

Qualitative Solubility Assessment

This method provides a rapid initial screening of suitable solvents.

Objective: To quickly determine if the compound is soluble, partially soluble, or insoluble in a given solvent at room temperature.

Materials:

-

This compound

-

A selection of organic solvents (see Table 1)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 25 mg of this compound to a small test tube.[3]

-

Add 0.75 mL of the selected solvent to the test tube in small portions.[3]

-

After each addition, vigorously agitate the mixture using a vortex mixer for 30-60 seconds.[3]

-

Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved.

-

Record observations as "soluble," "partially soluble," or "insoluble."

Quantitative Solubility Determination (Shake-Flask Method)

This widely used method provides a quantitative measure of solubility at a specific temperature.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Place the vial in a thermostatically controlled shaker and agitate at a constant temperature until equilibrium is reached (typically 24-72 hours).

-

Allow the vial to stand undisturbed at the same temperature for a sufficient time to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a known volume of the solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Calculate the solubility in g/100 mL using the determined concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid organic compound.

References

An In-depth Technical Guide to the Synthesis of Methyl 2-bromo-5-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key literature references and methodologies for the synthesis of Methyl 2-bromo-5-methoxybenzoate, a crucial intermediate in the pharmaceutical and fine chemical industries. This document details the synthesis of its precursor, 2-bromo-5-methoxybenzoic acid, followed by its esterification to the final product, presenting quantitative data in structured tables, detailed experimental protocols, and process visualizations.

Synthesis of the Precursor: 2-bromo-5-methoxybenzoic acid

The primary route to this compound involves the esterification of 2-bromo-5-methoxybenzoic acid. Therefore, the efficient synthesis of this precursor is a critical first step. The most common starting material for this precursor is m-anisic acid (3-methoxybenzoic acid), which undergoes electrophilic aromatic substitution to introduce a bromine atom at the ortho-position to the carboxylic acid group and para- to the methoxy group. Several methods have been reported, with variations in the brominating agent, solvent, and catalyst, leading to different yields and purity levels.

Comparative Data on the Synthesis of 2-bromo-5-methoxybenzoic acid

The following table summarizes various reported methods for the synthesis of 2-bromo-5-methoxybenzoic acid from m-anisic acid, allowing for a clear comparison of their efficiencies.

| Starting Material | Brominating Agent | Catalyst/Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| m-Anisic acid | Bromine | Acetic acid/Water | Reflux | 79 | Not specified | US Patent 5,380,749 |

| m-Anisic acid | N-bromosuccinimide | H₂SO₄, KBr, Red P / Dichloromethane | 25-30 °C, 3h | 93.4 | 99.1 | CN112250562A[1] |

| m-Anisic acid | Dibromohydantoin | H₂SO₄, KBr, Red P / Dichloroethane | 25-30 °C, 3h | 92.8 | 99.5 | CN112250562A[1] |

| m-Anisic acid | N-bromosuccinimide | H₂SO₄, KBrO₃, Red P / Chloroform | 25-30 °C, 3h | 92.7 | 99.2 | CN112250562A[1] |

| m-Anisic acid | Bromine | NaOH / Water | 0-5 °C, 1h | 90.8 | Not specified | CN112250562A[1] |

| 2-Bromo-5-methoxybenzaldehyde | Sodium chlorite | NaH₂PO₄ / THF, Water, t-BuOH | Room temp, 1h | Quantitative | Not specified | Bioorg. Med. Chem. Lett., 2018 |

Detailed Experimental Protocols for the Synthesis of 2-bromo-5-methoxybenzoic acid

Method 1: Bromination with Bromine in Acetic Acid [2]

To a mixture of m-anisic acid (250 g, 1.67 mol) in acetic acid (1 L), bromine (85 mL) is added, followed by water (1 L). The mixture is heated to reflux. After cooling in an ice bath, the precipitated product is collected by filtration and washed with water to afford 2-bromo-5-methoxybenzoic acid.

Method 2: Bromination with N-bromosuccinimide [1]

In a 500 mL four-neck flask, 75g of dichloromethane, 15.2g (0.1mol) of m-anisic acid, 30mL of concentrated sulfuric acid, 1.19g (0.01mol) of potassium bromide, and 1.23g (0.01mol) of red phosphorus are added sequentially. With stirring, 26.7g (0.15mol) of N-bromosuccinimide is added at 25 °C. The reaction temperature is controlled at 25-30 °C for 3 hours. The reaction progress is monitored by HPLC. After completion, the reaction liquid is poured into 200g of ice water for quenching. Dichloromethane is recovered under reduced pressure. The mother liquor is filtered, and the solid is recrystallized from 65mL of ethanol to obtain 2-bromo-5-methoxybenzoic acid.

Synthesis of this compound via Esterification

The most widely reported and straightforward method for the synthesis of this compound is the Fischer esterification of 2-bromo-5-methoxybenzoic acid with methanol in the presence of an acid catalyst.

Data on the Synthesis of this compound

| Starting Material | Reagents | Catalyst | Reaction Conditions | Yield (%) | Reference |

| 2-bromo-5-methoxybenzoic acid | Methanol | Concentrated HCl | Reflux, 18h | 85 | ChemicalBook[3] |

| 2-bromo-5-methylbenzoic acid | Oxalyl chloride, then Methanol | DMF (cat.) | 0 °C to Room Temp, 7h | 92 | ChemicalBook[4] |

Note: The second entry describes the synthesis of a structurally similar compound, Methyl 2-bromo-5-methylbenzoate, and suggests an alternative two-step procedure involving the formation of an acyl chloride followed by reaction with methanol. This method may be applicable for the synthesis of this compound and could potentially offer a higher yield.

Detailed Experimental Protocol for Fischer Esterification

To a stirred solution of 2-bromo-5-methoxybenzoic acid (5.0 g, 21.6 mmol) in methanol (80 mL), concentrated hydrochloric acid (2 mL) is slowly added.[3] The reaction mixture is heated to reflux and stirred continuously for 18 hours. Upon completion of the reaction, the solution is cooled to room temperature, and the solvent is evaporated under reduced pressure. Water (100 mL) is added to the residue, and the mixture is extracted with ethyl acetate (2 x 100 mL). The combined organic phases are washed with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated to give this compound as a light brown oil.[3]

Characterization Data

The following table summarizes the key characterization data for this compound.

| Property | Value | Reference |

| Appearance | Colorless to light brown oil | [3] |

| Molecular Formula | C₉H₉BrO₃ | |

| Molecular Weight | 245.07 g/mol | |

| Boiling Point | 271 °C | |

| Density | 1.520 g/mL at 25 °C | |

| Refractive Index | n20/D 1.563 | |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.53 (d, J=8.8 Hz, 1H), 7.32 (d, J=3.0 Hz, 1H), 6.89 (dd, J=3.0, 8.8 Hz, 1H), 3.94 (s, 3H), 3.82 (s, 3H) | [3] |

| IR (thin film, cm⁻¹) | 2951, 1732 (C=O), 1592, 1472, 1433, 1289, 1250, 1227, 1099, 1017, 975, 823, 792 | [3] |

Visualizations

The following diagrams illustrate the overall synthetic pathway and a typical experimental workflow for the synthesis of this compound.

Caption: Overall synthetic pathway for this compound.

Caption: Experimental workflow for the two-step synthesis.

Conclusion

The synthesis of this compound is a well-established process, primarily involving the bromination of m-anisic acid followed by Fischer esterification. While various methods exist for the initial bromination step, offering a range of yields and purities, the subsequent esterification is most commonly and efficiently achieved through acid-catalyzed reaction with methanol. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field, enabling the selection of the most suitable synthetic route based on desired yield, purity, and available resources. The provided characterization data will aid in the verification of the final product.

References

Initial Investigations into the Biological Activity of Methyl 2-bromo-5-methoxybenzoate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 2-bromo-5-methoxybenzoate is a substituted aromatic compound that serves as a versatile intermediate in the synthesis of various biologically active molecules. While direct studies on the biological activity of this compound itself are limited, its derivatives have shown significant promise in two key therapeutic areas: oncology, as antitumor agents, and in the regulation of metal ion homeostasis, as inhibitors of Divalent Metal Transporter 1 (DMT1). This technical guide provides an in-depth overview of the initial investigations into the biological activities of compounds derived from this important synthetic building block.

Antitumor Activity of Isoindolinone Derivatives

Derivatives of this compound, particularly those belonging to the isoindolinone class of compounds, have been investigated for their potential as anticancer agents. These compounds have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines.

Quantitative Data

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| N-benzylisoindole-1,3-dione derivatives | A549-Luc | 114.25 and 116.26 | [1] |

Table 1: Representative Cytotoxicity of Isoindolinone Derivatives.

Experimental Protocols

The preliminary assessment of the antitumor activity of these compounds often involves the following key in vitro assays:

1. MTT Cell Viability Assay:

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (isoindolinone derivative) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

2. Caspase-3/7 Activity Assay:

This assay measures the activity of key executioner caspases, caspase-3 and caspase-7, which are crucial for the induction of apoptosis.

-

Principle: The assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a luminescent or fluorescent signal. The intensity of the signal is proportional to the amount of active caspase.

-

Protocol:

-

Plate and treat the cells with the test compound as described for the MTT assay.

-

After the incubation period, lyse the cells to release their contents.

-

Add the caspase-3/7 reagent containing the substrate to the cell lysate.

-

Incubate to allow for the enzymatic reaction to occur.

-

Measure the resulting luminescence or fluorescence using a suitable plate reader.

-

Quantify the caspase activity relative to untreated controls.

-

Signaling Pathway

The antitumor activity of isoindolinone derivatives is often mediated through the induction of the intrinsic apoptotic pathway. This pathway is initiated by cellular stress and culminates in the activation of executioner caspases.

Figure 1: Simplified diagram of the intrinsic apoptosis pathway induced by isoindolinone derivatives.

Inhibition of Divalent Metal Transporter 1 (DMT1)

The precursor to this compound, 2-bromo-5-methoxybenzoic acid, is utilized in the synthesis of compounds that act as potent inhibitors of the Divalent Metal Transporter 1 (DMT1). DMT1 is a crucial protein for the absorption of dietary non-heme iron in the intestine. Inhibition of DMT1 is a potential therapeutic strategy for iron overload disorders.

Quantitative Data

The inhibitory activity of these compounds against DMT1 is also determined by their IC50 values. While specific data for derivatives of 2-bromo-5-methoxybenzoic acid is not widely published, related DMT1 inhibitors have shown potent activity.

| Compound Class | Assay Type | IC50 | Reference |

| Benzylisothioureas | Calcein Quench Assay | Micromolar range | General literature |

Table 2: Representative Inhibitory Activity against DMT1.

Experimental Protocols

The primary in vitro method for assessing DMT1 inhibition is the calcein quench assay.

Calcein AM Quench Assay:

-

Principle: Cells are loaded with Calcein AM, a non-fluorescent, cell-permeable dye. Inside the cell, esterases cleave the AM group, trapping the now fluorescent calcein. When iron enters the cell via DMT1, it quenches the calcein fluorescence. The rate of fluorescence quenching is proportional to the rate of iron uptake. DMT1 inhibitors will reduce the rate of quenching.

-

Protocol:

-

Culture cells expressing DMT1 (e.g., Caco-2 cells) in a suitable multi-well plate.

-

Load the cells with Calcein AM by incubating them in a solution containing the dye.

-

Wash the cells to remove extracellular Calcein AM.

-

Pre-incubate the cells with various concentrations of the test compound (DMT1 inhibitor).

-

Initiate the assay by adding a solution containing ferrous iron (Fe²⁺).

-

Monitor the decrease in fluorescence over time using a fluorescence plate reader.

-

Calculate the rate of fluorescence quenching and determine the IC50 of the inhibitor.

-

Signaling Pathway and Mechanism of Action

DMT1 is an integral membrane protein that co-transports ferrous iron (Fe²⁺) and protons (H⁺) across the cell membrane. DMT1 inhibitors block this transport, thereby reducing cellular iron uptake.

Figure 2: Mechanism of DMT1-mediated iron transport and its inhibition.

Conclusion

While this compound itself has not been extensively studied for direct biological effects, it serves as a critical starting material for the synthesis of compounds with significant therapeutic potential. Its derivatives have demonstrated promising activity as both antitumor agents, through the induction of apoptosis, and as inhibitors of the DMT1 transporter, offering a potential treatment for iron overload disorders. Further research into the synthesis and biological evaluation of a wider range of derivatives is warranted to fully explore the therapeutic applications of this versatile chemical scaffold. This includes more detailed structure-activity relationship studies, investigation into additional signaling pathways, and eventual in vivo efficacy and safety assessments.

References

A Theoretical Investigation into the Electronic Structure of Methyl 2-bromo-5-methoxybenzoate: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approach to characterizing the electronic structure of Methyl 2-bromo-5-methoxybenzoate, a key intermediate in pharmaceutical synthesis. While specific experimental and computational studies on this molecule are not extensively published, this document outlines a robust computational protocol based on established methodologies for analogous molecular systems. The presented data is representative of expected findings from such an analysis, offering valuable insights for researchers in drug design and development.

Introduction

This compound is a substituted aromatic compound whose electronic properties are of significant interest for understanding its reactivity and potential as a precursor in the synthesis of bioactive molecules.[1] Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful framework for elucidating the structural, vibrational, and electronic characteristics of such molecules.[2] This guide details the theoretical methodology for such an investigation, including geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis, and Molecular Electrostatic Potential (MEP) mapping.

Computational Methodology

The following protocol outlines a standard and effective computational approach for the theoretical analysis of this compound. These methods are widely used and have been shown to provide results that correlate well with experimental data for similar organic molecules.[3]

Software: All calculations can be performed using the Gaussian suite of programs, with results visualized using GaussView or other suitable molecular visualization software.

Geometry Optimization: The initial molecular structure of this compound is drawn and subjected to geometry optimization. This is typically performed using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[4] A common and effective basis set for such molecules is 6-311++G(d,p), which provides a good balance of accuracy and computational cost.[5] The optimization process is continued until a stationary point on the potential energy surface is found, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequencies are calculated at the same level of theory (B3LYP/6-311++G(d,p)). This analysis serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an appropriate factor (e.g., ~0.96) to improve agreement with experimental data.[6]

Electronic Structure Analysis: The electronic properties are investigated through several key analyses:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties.[2] A smaller gap generally implies higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[7][8] The map displays electrostatic potential onto the electron density surface, with different colors representing varying potential values (typically, red for negative potential/electrophilic attack sites and blue for positive potential/nucleophilic attack sites).

-

Mulliken Atomic Charges: The distribution of charge among the atoms in the molecule is calculated using Mulliken population analysis. This provides insight into the local electronic environment of each atom.

Below is a diagram illustrating the typical workflow for these computational studies.

References

- 1. nbinno.com [nbinno.com]

- 2. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of Methyl 2-bromo-5-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl structures prevalent in pharmaceuticals and functional materials.[1][2][3][4] This document provides detailed application notes and a representative protocol for the Suzuki coupling of Methyl 2-bromo-5-methoxybenzoate with various boronic acids. While specific literature examples for this exact substrate are not abundant, the provided protocols are based on well-established methods for structurally similar aryl bromides.[2][5][6][7]

Reaction Principle

The Suzuki-Miyaura coupling involves a palladium catalyst to couple an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate.[1][8] The catalytic cycle generally consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[1][9]

-

Transmetalation: In the presence of a base, the organoboron compound forms a boronate species, which then transfers its organic moiety to the palladium center.[1][8][9]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst for the next cycle.[1][9]

A general workflow for the Suzuki coupling reaction is depicted below.

Figure 1. General experimental workflow for the Suzuki coupling reaction.

Data Presentation: Representative Reaction Conditions

The selection of catalyst, ligand, base, and solvent is crucial for a successful Suzuki coupling, especially with potentially challenging substrates.[2][5][6] For this compound, which contains an ester group, care must be taken to avoid hydrolysis, although many Suzuki conditions are compatible. The following table summarizes typical conditions used for the Suzuki coupling of various aryl bromides, which can serve as a starting point for optimization.

| Aryl Bromide Partner | Boronic Acid/Ester | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 95 |

| 2-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 18 | 91 |

| 4-Bromobenzonitrile | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ (2) | Toluene | 110 | 16 | 98 |

| Methyl 4-bromobenzoate | Phenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ (2) | DMF | 90 | 24 | 88 |

| 1-Bromo-4-chlorobenzene | Phenylboronic acid | Pd standard solution (0.2 mol%) | KOH (2) | 95% Ethanol | RT | 0.5 | 64[10] |

| Bromobenzene | Phenylboronic acid | Pd/PCN (2 wt% Pd) | K₂CO₃ | THF | RT | 24 | >99[11] |

Experimental Protocols

This section provides a detailed, representative protocol for the Suzuki coupling of this compound with phenylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

-

Anhydrous 1,4-Dioxane

-

Degassed water

-

Schlenk flask or microwave vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, potassium phosphate, Palladium(II) acetate, and SPhos.

-

Solvent Addition: Add anhydrous 1,4-dioxane and a small amount of degassed water (e.g., a 10:1 ratio of dioxane to water) via syringe.

-

Degassing: Degas the reaction mixture by bubbling a gentle stream of argon or nitrogen through the solution for 10-15 minutes, or by subjecting the sealed vessel to three freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

The catalytic cycle of the Suzuki-Miyaura reaction is illustrated in the diagram below.

Figure 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting

-

Low or No Conversion:

-

Ensure all reagents and solvents are anhydrous and the system is thoroughly deoxygenated.

-

Increase the reaction temperature or time.

-

Screen different catalyst/ligand systems, as sterically hindered or electron-rich substrates may require more specialized ligands like Buchwald-type ligands.[5]

-

Consider a stronger base, such as cesium carbonate (Cs₂CO₃).

-

-

Formation of Side Products:

-

Homo-coupling of the boronic acid can occur. This may be suppressed by using a different base or solvent system, or by ensuring a truly anaerobic environment.

-

Proto-debromination of the starting material can be an issue. This suggests the need for a more efficient catalyst system to favor the cross-coupling pathway.

-

Ester hydrolysis may occur if the reaction conditions are too harsh (e.g., strong base at high temperatures for extended periods). If this is observed, milder bases like K₂CO₃ or Na₂CO₃, or lower reaction temperatures should be considered.

-

By carefully selecting the reaction parameters based on the principles and data provided, researchers can effectively utilize the Suzuki-Miyaura coupling for the functionalization of this compound, thereby accessing a diverse range of novel compounds for further investigation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Yoneda Labs [yonedalabs.com]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 2-bromo-5-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope and tolerance of various functional groups make it an indispensable tool for medicinal chemists and drug development professionals.

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of Methyl 2-bromo-5-methoxybenzoate. This substrate, possessing both an ester and a methoxy group, is a valuable building block for the synthesis of a wide range of complex molecules. The protocols and data presented herein are designed to serve as a comprehensive guide for researchers, enabling the efficient and successful implementation of this critical transformation.

Reaction Principle

The Buchwald-Hartwig amination of this compound proceeds via a palladium-catalyzed cross-coupling of the aryl bromide with a primary or secondary amine. The catalytic cycle, a fundamental concept in understanding this reaction, involves several key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of this compound, forming a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.

-

Reductive Elimination: The desired N-arylated product is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.

The judicious selection of the palladium precursor, phosphine ligand, base, and solvent is critical to the success of the reaction, influencing reaction rate, yield, and substrate scope.

Data Presentation: A Comparative Overview of Reaction Conditions

The following table summarizes representative conditions for the Buchwald-Hartwig amination of this compound with various amines. These conditions have been compiled from literature reports on analogous aryl bromides and serve as a strong predictive guide for successful reaction outcomes.

| Aryl Bromide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| This compound | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-18 | >90 |

| This compound | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 16-24 | 85-95 |

| This compound | Benzylamine | Pd₂(dba)₃ (1.5) | Xantphos (3) | K₃PO₄ (2.0) | Toluene | 100 | 8-12 | >90 |

| This compound | n-Hexylamine | Pd(OAc)₂ (3) | RuPhos (6) | K₂CO₃ (2.0) | t-BuOH | 90 | 12-18 | 80-90 |

Experimental Protocols

General Considerations:

-

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

-

Anhydrous solvents and reagents are crucial for optimal results. Solvents should be freshly distilled or obtained from a solvent purification system.

-

The choice of ligand is critical and often substrate-dependent. For electron-rich anilines and primary alkylamines, bulky biarylphosphine ligands such as XPhos or RuPhos are often effective. For secondary amines, ligands like BINAP or dppf can be suitable.

-

Strong bases like sodium tert-butoxide (NaOtBu) are commonly used. For substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be preferred.

Protocol 1: Amination with an Arylamine (e.g., Aniline)

Materials:

-

This compound (1.0 equiv)

-

Aniline (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

XPhos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.

-

Evacuate and backfill the Schlenk tube with argon (this cycle should be repeated three times).

-

Add anhydrous toluene via syringe, followed by the addition of aniline.

-

Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Protocol 2: Amination with a Secondary Cyclic Amine (e.g., Morpholine)

Materials:

-

This compound (1.0 equiv)

-

Morpholine (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

BINAP (3 mol%)

-

Cesium carbonate (Cs₂CO₃) (1.5 equiv)

-

Anhydrous Dioxane

Procedure:

-

In a glovebox, add this compound, cesium carbonate, Pd(OAc)₂, and BINAP to a dry, sealable reaction tube equipped with a magnetic stir bar.

-

Add anhydrous dioxane, followed by morpholine.

-

Seal the tube tightly and remove it from the glovebox.

-

Heat the reaction mixture to 110 °C with vigorous stirring for 16-24 hours.

-